2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- 4-Chlorophenyl substitution at the 1-position of the pyrazolo ring.
- Thioacetamide bridge (-S-CH2-C(=O)-) at the 6-position, linking to an N-(3,4-dimethoxyphenyl) group.
- 4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine backbone, contributing to hydrogen-bonding interactions and planar geometry.
Synthetic routes likely involve cyclocondensation of pyrimidinone precursors with thiol-containing intermediates, as seen in analogous protocols .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S/c1-30-16-8-5-13(9-17(16)31-2)24-18(28)11-32-21-25-19-15(20(29)26-21)10-23-27(19)14-6-3-12(22)4-7-14/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMTCKDFCIRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Key Differences
Structure-Activity Relationships (SAR)
- Pyrazole-Pyrimidinone Core: Essential for planar geometry and binding to ATP pockets in kinases.
- Chlorophenyl vs. Methoxyphenyl :
- Thioacetamide Linker : The sulfur atom may reduce metabolic oxidation compared to oxygen analogs, enhancing stability .
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical reaction parameters?
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide. Key steps include:
- Thioether formation : Reaction with thioacetamide under reflux in ethanol or DMF .
- Acylation : Introduction of the N-(3,4-dimethoxyphenyl)acetamide group using triethylamine as a base .
- Optimization : Temperature control (60–80°C) and catalysts (e.g., DMAP) improve yields to ~60–75% .
Q. What spectroscopic methods are used for structural characterization?
- NMR : and NMR confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 483.08 for CHClNOS) .
- XRD : Single-crystal X-ray diffraction resolves 3D conformation, critical for docking studies .
Q. How is the compound screened for biological activity in preliminary studies?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC values reported in μM ranges) .
- Enzyme inhibition : Kinase inhibition profiling (e.g., DAPK1, ZIPK) with fluorescence-linked chemoproteomic strategies .
- Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli .
Advanced Research Questions
Q. How can synthesis yield and selectivity be improved for scale-up?
- Reactor design : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., overoxidation of thioether groups) .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Catalytic systems : Palladium nanoparticles or ionic liquids for regioselective acylation .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm cytotoxicity mechanisms .
- Statistical analysis : Apply ANOVA or machine learning to identify confounding factors (e.g., batch-to-batch compound purity) .
Q. What computational strategies predict reactivity and target interactions?
- DFT calculations : Model transition states for thioether formation and acylation steps .
- Molecular docking : Simulate binding to kinases (e.g., DAPK1) using PyRx or AutoDock Vina, focusing on hydrogen bonds with the pyrimidine core .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Modular substitutions : Compare analogs with:
| Substituent Position | Activity Trend (IC) | Reference |
|---|---|---|
| 4-Cl (phenyl) | IC = 2.1 μM (HepG2) | |
| 3,4-diOCH (acetamide) | IC = 5.8 μM | |
| 2-OH (ethyl) | Reduced kinase inhibition |
- Pharmacophore mapping : Identify critical moieties (e.g., thioether linker, pyrimidine carbonyl) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
